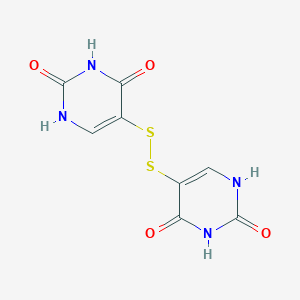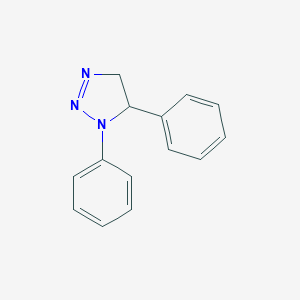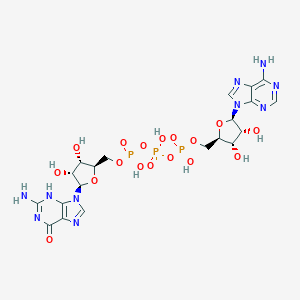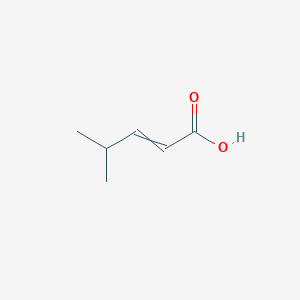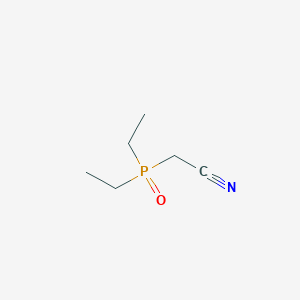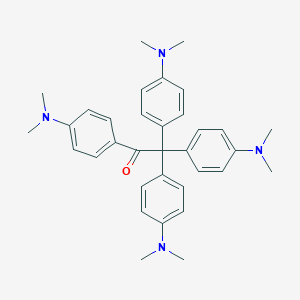
4'-(Dimethylamino)-2,2,2-tris(4-(dimethylamino)phenyl)acetophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4'-(Dimethylamino)-2,2,2-tris(4-(dimethylamino)phenyl)acetophenone, also known as TDMAT, is a fluorescent compound commonly used in scientific research. It is a derivative of acetophenone and is known for its unique optical properties, making it an ideal tool for studying various biological processes.
Mechanism of Action
4'-(Dimethylamino)-2,2,2-tris(4-(dimethylamino)phenyl)acetophenone works by binding to specific molecules within cells and emitting fluorescence when excited by light. This fluorescence can be used to track the movement and activity of these molecules, providing valuable information about their function and interactions within cells.
Biochemical and Physiological Effects:
4'-(Dimethylamino)-2,2,2-tris(4-(dimethylamino)phenyl)acetophenone has no known biochemical or physiological effects on cells or organisms. It is used solely as a tool for studying biological processes and is not intended for use as a drug or therapeutic agent.
Advantages and Limitations for Lab Experiments
The main advantage of 4'-(Dimethylamino)-2,2,2-tris(4-(dimethylamino)phenyl)acetophenone is its unique optical properties, which make it an ideal tool for studying biological processes. It is highly sensitive and can be used to track the movement and activity of molecules within cells with high precision.
The main limitation of 4'-(Dimethylamino)-2,2,2-tris(4-(dimethylamino)phenyl)acetophenone is its potential toxicity to cells and organisms. It is important to use 4'-(Dimethylamino)-2,2,2-tris(4-(dimethylamino)phenyl)acetophenone in concentrations that do not cause cellular damage or interfere with the biological processes being studied.
Future Directions
There are many potential future directions for research involving 4'-(Dimethylamino)-2,2,2-tris(4-(dimethylamino)phenyl)acetophenone. One possible area of study is the development of new fluorescent probes based on the structure of 4'-(Dimethylamino)-2,2,2-tris(4-(dimethylamino)phenyl)acetophenone. These probes could be used to study different biological processes and provide new insights into the inner workings of cells.
Another possible direction for research is the use of 4'-(Dimethylamino)-2,2,2-tris(4-(dimethylamino)phenyl)acetophenone in combination with other fluorescent probes and imaging techniques. This could allow for more detailed and comprehensive studies of biological processes and provide new insights into the complex interactions that occur within cells.
Overall, 4'-(Dimethylamino)-2,2,2-tris(4-(dimethylamino)phenyl)acetophenone is a valuable tool for scientific research and has the potential to contribute to many exciting discoveries in the future.
Synthesis Methods
The synthesis of 4'-(Dimethylamino)-2,2,2-tris(4-(dimethylamino)phenyl)acetophenone involves the reaction of 4-(dimethylamino)benzaldehyde with acetophenone in the presence of a Lewis acid catalyst. The resulting intermediate is then reacted with additional 4-(dimethylamino)benzaldehyde to form the final product.
Scientific Research Applications
4'-(Dimethylamino)-2,2,2-tris(4-(dimethylamino)phenyl)acetophenone is widely used in scientific research as a fluorescent probe for studying various biological processes. Its unique optical properties make it an ideal tool for studying protein-protein interactions, enzyme activity, and cellular signaling pathways.
properties
CAS RN |
14500-16-4 |
|---|---|
Product Name |
4'-(Dimethylamino)-2,2,2-tris(4-(dimethylamino)phenyl)acetophenone |
Molecular Formula |
C34H40N4O |
Molecular Weight |
520.7 g/mol |
IUPAC Name |
1,2,2,2-tetrakis[4-(dimethylamino)phenyl]ethanone |
InChI |
InChI=1S/C34H40N4O/c1-35(2)29-17-9-25(10-18-29)33(39)34(26-11-19-30(20-12-26)36(3)4,27-13-21-31(22-14-27)37(5)6)28-15-23-32(24-16-28)38(7)8/h9-24H,1-8H3 |
InChI Key |
KVIIFTCIFWWLFY-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)C(=O)C(C2=CC=C(C=C2)N(C)C)(C3=CC=C(C=C3)N(C)C)C4=CC=C(C=C4)N(C)C |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)C(C2=CC=C(C=C2)N(C)C)(C3=CC=C(C=C3)N(C)C)C4=CC=C(C=C4)N(C)C |
Other CAS RN |
14500-16-4 |
synonyms |
4'-(dimethylamino)-2,2,2-tris(4-(dimethylamino)phenyl)acetophenone 4'-(dimethylamino)-2,2,2-tris(4-(dimethylamino)phenyl)acetophenone trihydrochloride 4'-DTDPA |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



